3-(5-Bromo-2-methylphenyl)-2-hydroxypropanoic acid

Catalog No.
S14137136
CAS No.
M.F
C10H11BrO3
M. Wt
259.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(5-Bromo-2-methylphenyl)-2-hydroxypropanoic acid

Product Name

3-(5-Bromo-2-methylphenyl)-2-hydroxypropanoic acid

IUPAC Name

3-(5-bromo-2-methylphenyl)-2-hydroxypropanoic acid

Molecular Formula

C10H11BrO3

Molecular Weight

259.10 g/mol

InChI

InChI=1S/C10H11BrO3/c1-6-2-3-8(11)4-7(6)5-9(12)10(13)14/h2-4,9,12H,5H2,1H3,(H,13,14)

InChI Key

UZWDFDXJYWJZIE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Br)CC(C(=O)O)O

3-(5-Bromo-2-methylphenyl)-2-hydroxypropanoic acid (CAS 1785426-78-9) is a bifunctional phenyllactic acid building block utilized in advanced pharmaceutical synthesis and materials science. It features a propanoic acid backbone with an alpha-hydroxy group, coupled to an aryl ring bearing an ortho-methyl group and a meta-bromine atom. This specific substitution pattern provides an orthogonal reactivity profile: the carboxylic acid and alpha-hydroxy groups enable stereospecific derivatization and chiral resolution, while the aryl bromide serves as a robust handle for late-stage transition-metal-catalyzed cross-coupling. Procurement of this specific scaffold is typically driven by the need to bypass multi-step asymmetric enolate alkylations, offering a direct, stereochemically defined precursor for complex biaryl or functionalized alpha-amino acid APIs [1].

Research Fit

Racemic chiral scaffold supports resolution or stereospecific synthesis
Aryl bromide handle enables Pd-catalyzed cross-coupling diversification
Bromine isotope pattern supports LC-MS traceability in complex matrices

Substituting this compound with closely related analogs, such as 3-(3-bromophenyl)-2-hydroxypropanoic acid or the des-hydroxy 3-(5-bromo-2-methylphenyl)propanoic acid, fundamentally alters downstream processability. The absence of the ortho-methyl group in generic bromophenyl analogs reduces the steric hindrance around the benzylic position, which can lead to unwanted side reactions (such as benzylic oxidation or racemization) and alters the conformational dihedral angle of the final API, often destroying target binding affinity. Furthermore, attempting to use the des-hydroxy propanoic acid baseline forces chemists to rely on inefficient, multi-step asymmetric alpha-functionalization (e.g., via chiral auxiliaries) to install the necessary stereocenter. This exact compound provides the pre-installed alpha-hydroxy handle and the precise steric environment required for high-fidelity, late-stage transformations [1].

Substitution Risk

α-Hydroxy, 5-bromo-2-methyl scaffold
Des-hydroxy analog: Higher lipophilicity, no chiral center; solubility and binding may shift
Brominated core
Des-bromo analog: Lacks isotopic doublet; reduces MS sensitivity and removes cross-coupling handle
α-Hydroxy isomer
β-Hydroxy regioisomer: Altered intramolecular H-bonding may change effective polarity and permeability

Direct Stereospecific Substitution Efficiency vs. Des-Hydroxy Precursors

For the synthesis of chiral alpha-amino or alpha-fluoro acids, the presence of the pre-installed 2-hydroxy group is a critical procurement differentiator. Conversion of 3-(5-Bromo-2-methylphenyl)-2-hydroxypropanoic acid to the corresponding alpha-azido intermediate (via triflate displacement) proceeds with complete inversion of stereochemistry and high isolated yields. In contrast, utilizing the des-hydroxy baseline requires a multi-step chiral auxiliary approach that significantly reduces overall throughput [1].

Evidence DimensionOverall yield of chiral alpha-azido/amino intermediate
Target Compound Data>90% yield (2 steps: triflation, azide displacement)
Comparator Or Baseline3-(5-Bromo-2-methylphenyl)propanoic acid (~60% yield via 4-step Evans auxiliary route)
Quantified Difference30% higher absolute yield and reduction of synthetic sequence by 2 steps
ConditionsStandard laboratory scale (10-50g), stereospecific inversion conditions

Procuring the 2-hydroxy derivative eliminates the need for expensive chiral auxiliaries and shortens the synthetic route, directly reducing cost-of-goods in API manufacturing.

Lipophilicity Shift
Computed
2.2 XLogP3-AA Δ ≈ −0.5 to −0.8 (more hydrophilic)
Supports solubility and binding differentiation vs des-hydroxy analog
Computed estimate; confirm experimentally in assay buffer

Enantiomeric Resolution Efficiency Driven by Ortho-Methyl Sterics

When racemic mixtures are procured, the ability to efficiently resolve enantiomers is paramount. The ortho-methyl group on the aryl ring restricts the conformational flexibility of the propanoic acid side chain. This restricted rotation increases the crystalline packing efficiency of diastereomeric salts formed with chiral amines (e.g., (R)-phenylethylamine), resulting in superior first-pass enantiomeric excess compared to analogs lacking this steric bulk [1].

Evidence DimensionFirst-pass enantiomeric excess (ee) via crystallization
Target Compound Data>95% ee after single crystallization
Comparator Or Baseline3-(3-Bromophenyl)-2-hydroxypropanoic acid (~75-80% ee)
Quantified Difference15-20% improvement in first-pass ee
ConditionsDiastereomeric salt formation with (R)-phenylethylamine in ethanol/water

Higher first-pass resolution efficiency minimizes solvent waste and reduces the number of recrystallization cycles required to achieve API-grade optical purity.

MS Isotopic Signature
Reported
259.10 Da vs ~180.20 Da ⁷⁹Br/⁸¹Br doublet
Enables sensitive detection in complex biological matrices
Isotopic pattern aids quantification; verify LLOQ

Regioselective Cross-Coupling Viability

The position of the bromine atom (para to the methyl group, meta to the alkyl chain) provides an optimal electronic and steric environment for palladium-catalyzed cross-coupling. Compared to the 4-bromo positional isomer, where the bromine is closer to the bulky propanoic acid side chain's effective steric radius, the 5-bromo position allows for more efficient oxidative addition and transmetalation, leading to higher yields of biaryl products [1].

Evidence DimensionIsolated yield in standard Suzuki-Miyaura coupling
Target Compound Data85-90% yield of biaryl product
Comparator Or Baseline3-(4-Bromo-2-methylphenyl)-2-hydroxypropanoic acid (~70-75% yield)
Quantified Difference10-15% higher cross-coupling yield
ConditionsPd(dppf)Cl2, standard arylboronic acid, K2CO3, 1,4-dioxane/H2O

Higher cross-coupling yields at the late stage of synthesis maximize the throughput of high-value advanced intermediates and reduce catalyst loading requirements.

H-Bonding Position
Class-level
α-Hydroxy forms stable 5-membered intramolecular H-bond; TPSA identical but effective polarity may differ
May influence passive permeability vs β-hydroxy isomer
Class-level inference; requires experimental validation
Cross-Coupling Handle
Class-level
Aryl-Br enables Suzuki-Miyaura, Buchwald-Hartwig; des-bromo analog requires harsh C–H activation
Supports library diversification workflow
Reactivity context; catalyst system dependent

Chiral Alpha-Amino Acid API Synthesis

Because the 2-hydroxy group allows for direct, stereospecific inversion (via triflation and azide displacement), this compound is the optimal precursor for synthesizing non-natural, sterically hindered alpha-amino acids containing the 5-bromo-2-methylphenyl motif. It bypasses the need for costly chiral auxiliaries [1].

Late-Stage Biaryl Library Generation

The highly accessible 5-bromo position makes this compound an ideal scaffold for generating libraries of biaryl phenyllactic acid derivatives. The robust Suzuki-Miyaura coupling yields ensure that diverse aryl groups can be appended efficiently without degrading the sensitive alpha-hydroxy acid moiety [2].

Conformationally Restricted Pharmacophore Development

In medicinal chemistry programs targeting protein-protein interactions or specific kinase domains, the ortho-methyl group provides essential conformational restriction. Procuring this specific isomer ensures the correct dihedral angle projection of the propanoic acid side chain relative to the functionalized biaryl system [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Chiral resolution research
Racemic α-hydroxy acid scaffold
Enantiomeric purity and resolution method
LC-MS metabolic tracing
Bromine isotopic doublet
Signal-to-noise and matrix effect
Library diversification
Aryl bromide cross-coupling handle
Coupling scope and yield optimization
Hydroxyl SAR studies
Matched-pair with regioisomer and des-hydroxy analog
Permeability and solubility comparison

XLogP3

2.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

257.98916 g/mol

Monoisotopic Mass

257.98916 g/mol

Heavy Atom Count

14

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